molecular formula C9H16O3 B2506886 2-(4,4-Dimethyloxolan-2-yl)propanoic acid CAS No. 2248336-61-8

2-(4,4-Dimethyloxolan-2-yl)propanoic acid

Cat. No.: B2506886
CAS No.: 2248336-61-8
M. Wt: 172.224
InChI Key: YYEMQWNMZCAZCI-UHFFFAOYSA-N
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Description

2-(4,4-Dimethyloxolan-2-yl)propanoic acid is an organic compound with the molecular formula C9H16O3 It is characterized by the presence of an oxolane ring substituted with two methyl groups and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyloxolan-2-yl)propanoic acid typically involves the reaction of 4,4-dimethyloxolane with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a Grignard reagent, where 4,4-dimethyloxolane is reacted with a propanoic acid chloride in the presence of a catalyst such as magnesium to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process often includes steps such as purification through distillation or crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyloxolan-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The oxolane ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(4,4-Dimethyloxolan-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4,4-Dimethyloxolan-2-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxolane ring and propanoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4,4-Dimethyloxolan-2-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

    2-(4,4-Dimethyloxolan-2-yl)butanoic acid: Contains a butanoic acid group, leading to different chemical properties.

Properties

IUPAC Name

2-(4,4-dimethyloxolan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-6(8(10)11)7-4-9(2,3)5-12-7/h6-7H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEMQWNMZCAZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(CO1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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